5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure features a pyrazolo[3,4-b]pyrazine core, characterized by an isobutoxy group at the 5-position and a phenyl group at the 1-position, which contributes to its unique chemical properties and biological activities.
The compound is cataloged under the Chemical Abstracts Service number 87595-17-3. It falls under the broader category of pyrazole derivatives, which are known for their roles in various biological processes and therapeutic applications. Pyrazolo[3,4-b]pyrazines, including this compound, have been studied for their potential as active pharmaceutical ingredients due to their interactions with biological targets.
The synthesis of 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can be realized through several synthetic routes. A common method involves the cyclization of precursors under specific conditions. For example, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, one can perform iodination using N-iodosuccinimide (NIS) to yield an intermediate. This intermediate can then be modified to introduce the isobutoxy and phenyl groups through various reactions such as protection and substitution.
Industrial production often emphasizes scalable synthetic methods that maximize yield and purity. Techniques may include the use of solid catalysts like amorphous carbon-supported sulfonic acid to enhance reaction efficiency and sustainability in the synthesis process.
The molecular structure of 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine consists of a pyrazolo[3,4-b]pyrazine framework with specific substituents that influence its chemical behavior. The isobutoxy group introduces steric hindrance and electronic effects that can modify reactivity and interaction with biological targets.
The compound's molecular formula is , indicating a relatively complex structure that contributes to its potential pharmacological properties. The molecular weight is approximately 258.32 g/mol, which is significant for understanding its distribution and metabolism in biological systems.
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can participate in various chemical reactions:
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically employ halogens or nucleophiles as reagents to facilitate the replacement of functional groups on the pyrazolo[3,4-b]pyrazine core.
The mechanism of action for 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For instance, it has been suggested that this compound can inhibit certain kinases, leading to reduced cell proliferation and promoting apoptosis in cancer cells .
The physical properties of 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of functional groups allows for diverse reactivity patterns that are essential for its applications in medicinal chemistry.
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several significant scientific applications:
The systematic naming of bicyclic heterocycles follows IUPAC fusion rules, where 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine precisely defines its molecular architecture. The root "pyrazine" indicates a six-membered diazine ring, while "pyrazolo[3,4-b]" specifies a five-membered pyrazole ring fused at the pyrazine ring’s b-edge (positions 4-5), with fusion occurring at pyrazole atoms C3 and C4 [3] [9]. The locant "1H" confirms nitrogen atom protonation at the pyrazole ring’s N1 position, and "5-isobutoxy" denotes the isobutoxy (–OCH₂CH(CH₃)₂) substituent at position 5 of the pyrazine ring. The phenyl group attaches directly to N1 of the pyrazole ring, completing the substitution pattern. This scaffold exhibits planar aromatic character due to its 10-π electron system (6 from pyrazine + 4 from pyrazole), enabling π-stacking interactions in biological targets [4] [9].
Table 1: IUPAC Nomenclature Conventions for Pyrazolo[3,4-b]pyrazine Derivatives
Substituent Position | Substituent Group | Nomenclature Segment | Structural Role |
---|---|---|---|
N1 (Pyrazole) | Phenyl | 1-phenyl-1H | Governs tautomerism and electron delocalization |
C5 (Pyrazine) | Isobutoxy | 5-isobutoxy | Modifies electronic profile and steric bulk |
C3 (Pyrazole) | Unsubstituted (H) | Implied | Position for further functionalization |
Fusion atoms | - | [3,4-b] | Defines ring fusion topology |
Structural classification places this scaffold within bicyclic 6-5 heteroaromatic systems, where the pyrazine ring adopts a π-deficient character, and the pyrazole contributes π-excessive properties. This electronic asymmetry creates a polarized framework amenable to interactions with biological receptors. The ortho-fusion at [3,4-b] creates a fixed bond orientation, distinguishing it from isomeric pyrazolo[4,3-c] or [1,5-a] systems [3] [9]. Crystallographic studies of analogs reveal coplanar ring systems with minor deviations (<5°) due to substituent effects, confirming the extended conjugation critical for bioactivity [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9